Piperasine
Piperazines are a class of organic compounds characterized by their six-membered ring structure containing two nitrogen atoms. These nitrogen atoms are typically adjacent to each other, forming a heterocyclic backbone that is highly versatile in chemical synthesis and pharmaceutical applications.
Structurally, piperazines can be modified at various positions to introduce functional groups such as hydroxyl, carboxylic acid, or amine functionalities, which enhance their reactivity and potential for medicinal uses. They are widely used as building blocks in drug discovery due to their ability to interact with a wide range of biological targets.
In the pharmaceutical industry, piperazines have been employed in the development of antihistamines, analgesics, and anti-inflammatory agents owing to their favorable pharmacological properties. Additionally, they find applications in agrochemicals for pest control and as intermediates in the synthesis of various polymers.
Their broad structural diversity allows for tailoring molecules with specific biological activities, making piperazines indispensable tools in modern chemistry and drug development processes.

Struktur | Chemischer Name | CAS | MF |
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(2R,6R)-2,6-Dimethylpiperazine dihydrochloride | 162240-93-9 | C6H16Cl2N2 |
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Piperazine,1,4-dimercapto- | 131538-50-6 | C4H10N2S2 |
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Piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride, monohydrate (9CI) | 314062-45-8 | C4H10N2.2[HCl] |
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4-methanesulfonylpiperazine-1-carbaldehyde | 139605-60-0 | C6H12N2O3S |
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Piperazine, 1-acetyl-2,6-dimethyl- (9CI) | 181576-27-2 | C8H16N2O |
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3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride | 884535-10-8 | C7H15ClN2O2 |
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(1S,4S)-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide | 132747-20-7 | C5H10N2.2[HBr] |
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trans-2,5-Dimethylpiperazine | 2815-34-1 | C6H14N2 |
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1-(3-methoxypropylsulfonyl)piperazine;hydrochloride | 1421603-61-3 | C8H19ClN2O3S |
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1-(Pentane-1-sulfonyl)piperazine | 1311569-69-3 | C9H20N2O2S |
Verwandte Literatur
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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